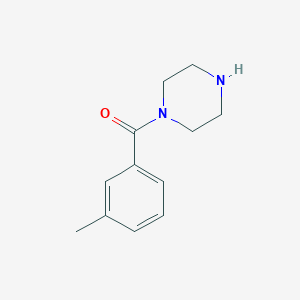
1-Ethyl-2,3,4,9-Tetrahydro-1H-β-Carbolin-3-carbonsäure
Übersicht
Beschreibung
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that are structurally related to tryptamines and are known for their diverse biological activities. This particular compound is characterized by its tetrahydro-beta-carboline core, which is substituted with an ethyl group at the nitrogen atom and a carboxylic acid group at the third position.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology, due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be synthesized through several methods:
-
Pictet-Spengler Reaction: : This is a common method for synthesizing tetrahydro-beta-carbolines. The reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization. For this compound, ethyl tryptamine can be reacted with glyoxylic acid under acidic conditions to form the desired product.
Reaction Conditions: Typically, the reaction is carried out in an acidic medium such as hydrochloric acid or acetic acid at room temperature or slightly elevated temperatures.
-
Fischer Indole Synthesis: : Another method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes to form indoles, which can then be further modified to obtain the tetrahydro-beta-carboline structure.
Reaction Conditions: This reaction usually requires an acidic catalyst and is performed at elevated temperatures.
Industrial Production Methods
Industrial production of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid would likely involve optimization of the Pictet-Spengler reaction due to its simplicity and high yield. The process would be scaled up in a controlled environment, ensuring consistent reaction conditions and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides. Reagents like alcohols or amines in the presence of a catalyst can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines with a catalyst such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Beta-carboline derivatives with higher oxidation states.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Esters or amides formed from the carboxylic acid group.
Wirkmechanismus
The mechanism of action of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
DNA Intercalation: The planar structure of beta-carbolines allows them to intercalate into DNA, potentially affecting gene expression and cellular replication.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives:
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group. It may have different biological activities and pharmacokinetics.
Harmine: A naturally occurring beta-carboline with significant psychoactive properties. It differs in its substitution pattern and biological effects.
Tetrahydro-beta-carboline-3-carboxylic acid: Lacks the ethyl substitution, which may influence its chemical reactivity and biological activity.
The uniqueness of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall pharmacological profile.
Eigenschaften
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJCKCNYTLTQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389762 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109690-46-2 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109690-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















